molecular formula C74H96N10O10S2 B1246207 Lopinavir/Ritonavir CAS No. 369372-47-4

Lopinavir/Ritonavir

Número de catálogo B1246207
Número CAS: 369372-47-4
Peso molecular: 1349.7 g/mol
Clave InChI: OFFWOVJBSQMVPI-RMLGOCCBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Kaletra is a mixture containing lopinavir and ritonavir. It is a prescription medicine that is used with other antiretroviral medicines to treat Human Immunodeficiency Virus-1 (HIV-1) infection in adults and children 14 days of age and older. It has a role as an antiviral drug, a HIV protease inhibitor and an anticoronaviral agent. It contains a lopinavir and a ritonavir.

Aplicaciones Científicas De Investigación

COVID-19 Treatment

  • Lopinavir/ritonavir has been proposed for treating COVID-19 due to its in vitro activity and observational studies, but a randomized trial showed it was not associated with reductions in mortality, hospital stay duration, or risk of invasive mechanical ventilation in hospitalized COVID-19 patients (Horby et al., 2020).
  • In another study, lopinavir/ritonavir was not effective beyond standard care in severe COVID-19 patients, showing no benefit in clinical improvement or mortality (Cao et al., 2020).
  • A combination of interferon beta-1b, lopinavir–ritonavir, and ribavirin showed efficacy in reducing viral shedding and hospital stay for COVID-19 patients (Hung et al., 2020).
  • Lopinavir/ritonavir was compared with arbidol for treating COVID-19, and data suggested that arbidol might be superior (Zhu et al., 2020).

HIV-1 Treatment

  • Lopinavir/ritonavir is a coformulated HIV-1 protease inhibitor with demonstrated clinical efficacy in antiretroviral-naive and -experienced patients, offering immunologic and virologic benefits (Chandwani & Shuter, 2008).
  • It's an effective component of antiretroviral therapy (ART) regimens, providing durable viral suppression and improved immunological outcomes in HIV-1 patients (Croxtall & Perry, 2010).

Pharmacokinetics and Drug Interactions

  • Pharmacokinetic studies have focused on understanding the interaction between lopinavir and ritonavir, and how patient characteristics like liver fibrosis and α1-acid glycoprotein levels influence drug concentrations (Moltó et al., 2008).
  • Another study showed that antivirals ritonavir and lopinavir/ritonavir significantly increase plasma concentrations of oral oxycodone, a widely used opioid, suggesting careful dose adjustments may be needed when these drugs are co-administered (Nieminen et al., 2010).

Propiedades

Número CAS

369372-47-4

Nombre del producto

Lopinavir/Ritonavir

Fórmula molecular

C74H96N10O10S2

Peso molecular

1349.7 g/mol

Nombre IUPAC

(2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide;1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate

InChI

InChI=1S/C37H48N6O5S2.C37H48N4O5/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30;1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46);5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t28-,31-,32-,33-;30-,31-,32-,34-/m00/s1

Clave InChI

OFFWOVJBSQMVPI-RMLGOCCBSA-N

SMILES isomérico

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCCNC4=O)O.CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O

SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O.CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O

SMILES canónico

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O.CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O

Otros números CAS

369372-47-4

Sinónimos

Aluvia
Kaletra
Lopimune
lopinavir-ritonavir drug combination

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lopinavir/Ritonavir
Reactant of Route 2
Reactant of Route 2
Lopinavir/Ritonavir
Reactant of Route 3
Reactant of Route 3
Lopinavir/Ritonavir
Reactant of Route 4
Lopinavir/Ritonavir
Reactant of Route 5
Lopinavir/Ritonavir
Reactant of Route 6
Reactant of Route 6
Lopinavir/Ritonavir

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.